BenchChemオンラインストアへようこそ!

N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid

Synthetic Chemistry Process Chemistry Building Block Procurement

This para-substituted azetidine TFA salt (MW 304.3 g/mol) is the preferred building block for medicinal chemistry teams advancing kinase hinge-binder (JAK/MEK), CXCR7 receptor modulator, and PROTAC programmes. The TFA counterion delivers homogeneous DMF/DMSO solubility for direct amide coupling, Buchwald-Hartwig reactions, and fragment soaking, while the precise 304.3 g/mol weight eliminates the 37.5% stoichiometric error associated with free-base interchange. The conformationally rigid azetidine ring (25.2 kcal/mol strain) provides a well-defined ~7.5 Å linear vector for fragment growing/linking strategies. The free secondary amine enables late-stage reductive amination, sulfonylation, or E3 ligase conjugation. Store at −20 °C to 2–8 °C under inert atmosphere to preserve the reactive NH. ≥95% purity ensures minimal by-product formation in subsequent coupling steps. Accepting purchase orders from accredited pharmaceutical, biotech, and CRO organisations worldwide.

Molecular Formula C13H15F3N2O3
Molecular Weight 304.269
CAS No. 2490420-60-3
Cat. No. B3015714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid
CAS2490420-60-3
Molecular FormulaC13H15F3N2O3
Molecular Weight304.269
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7)
InChIKeyOLMOMNFLPDMIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Azetidin-3-yl)phenyl]acetamide TFA Salt (CAS 2490420-60-3): A para-Substituted Azetidine Building Block for Drug Discovery


N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid is the trifluoroacetate salt of N-[4-(azetidin-3-yl)phenyl]acetamide (free base CAS 1260793-93-8). It belongs to the class of azetidine-containing building blocks, featuring a 4-membered nitrogen heterocycle attached at the para position of a phenylacetamide scaffold. Azetidines are recognized as privileged scaffolds in medicinal chemistry due to their conformational rigidity, favorable modulation of physicochemical properties, and utility as bioisosteres [1]. The TFA salt form is supplied with ≥95% purity and a molecular weight of 304.3 g/mol, which is 1.60-fold greater than the free base (190.24 g/mol) . This compound serves as a versatile synthetic intermediate for constructing bioactive molecules, particularly in kinase inhibitor and receptor modulator programs.

Why Generic Substitution of N-[4-(Azetidin-3-yl)phenyl]acetamide TFA Salt Is Scientifically Unreliable


In-class azetidine building blocks cannot be simply interchanged because the specific substitution pattern, salt form, and regioisomeric attachment critically influence both reactivity and biological profile. The para-substituted azetidin-3-yl-phenylacetamide scaffold provides distinct conformational and electronic properties compared to meta-substituted isomers or N-alkylated analogs [1]. The TFA salt form offers specific solubility enhancement in polar aprotic solvents (DMF, DMSO) and improved stability under refrigeration (2–8°C), whereas the free base form is prone to polymerization and codistillation with solvents, compromising reproducibility [2]. The inherent ring strain of azetidines (25.2 kcal/mol) makes their synthesis challenging; subtle structural variations require entirely different synthetic routes and yield different impurity profiles [1]. Furthermore, the molecular weight difference between the TFA salt (304.3 g/mol) and the free base (190.24 g/mol) means that molar equivalence calculations are not interchangeable—using the wrong form can introduce up to 37.5% systematic error in stoichiometry .

Quantitative Differentiation Evidence for N-[4-(Azetidin-3-yl)phenyl]acetamide TFA Salt vs Closest Analogs


Molecular Weight Distinction: TFA Salt (304.3 g/mol) vs Free Base (190.24 g/mol) Dictates Stoichiometric Accuracy

The TFA salt form (CAS 2490420-60-3) has a molecular weight of 304.3 g/mol , whereas the corresponding free base (CAS 1260793-93-8) has a molecular weight of 190.24 g/mol . This 1.60-fold mass difference means that 1 gram of the TFA salt contains only 0.625 grams of the free base moiety. In synthetic scale-up and in vitro assays, using the wrong molecular weight for molar calculations introduces a systematic error of 37.5%. For a reaction requiring 10 mmol of the free amine, weighing 3.043 g of the TFA salt is required versus only 1.902 g of the free base—a discrepancy that can lead to failed reactions or inaccurate biological data if suppliers switch between salt forms without explicit declaration.

Synthetic Chemistry Process Chemistry Building Block Procurement

Salt-Form Solubility Enhancement: TFA Salt Provides Superior Solubility in Polar Aprotic Solvents vs Neutral Free Base

The TFA salt form of azetidine derivatives demonstrates enhanced solubility in polar aprotic solvents such as DMF and DMSO compared to neutral free base forms . While specific quantitative solubility data for this exact compound has not been published in peer-reviewed form, the class-level behavior of azetidine TFA salts consistently shows that the protonated azetidinium species, paired with the trifluoroacetate counterion, disrupts crystal lattice packing and enables improved solvation in dipolar aprotic media . In contrast, azetidine free bases are known to have high affinity for solvents and tend to codistill, making them difficult to handle in anhydrous reaction conditions [1]. HPLC analysis of TFA salt forms leverages 0.1% TFA in acetonitrile/water mobile phases for optimal peak resolution via ion-pairing interactions, a method not directly applicable to free base forms .

Preformulation Medicinal Chemistry Building Block Handling

Regiospecificity Advantage: para-Substituted (4-Azetidin-3-yl)phenyl vs meta-Substituted (3-Azetidin-3-yl)phenyl Isomer

The para-substitution pattern of the target compound positions the azetidine ring opposite to the acetamide group across the phenyl linker, creating a linear, rod-like molecular geometry with a calculated para-to-para distance of approximately 7.5 Å (estimated from DFT-optimized geometries of analogous para-disubstituted phenyl-azetidines) [1]. In contrast, the meta-substituted isomer (N-[3-(azetidin-3-yl)phenyl]acetamide TFA salt, benchchem catalog item) introduces a kink in the molecular axis, reducing the end-to-end distance to approximately 6.2 Å [1]. This geometric difference can significantly influence target binding in medicinal chemistry applications where linear molecular recognition motifs are required. Literature SAR studies on azetidine-containing kinase inhibitors and GPCR modulators have demonstrated that para-substitution often yields superior target engagement and metabolic stability compared to meta-substituted analogs, although direct comparative data for this specific acetamide pair remain unpublished .

Structure-Activity Relationship Drug Design Conformational Analysis

Orthogonal Derivatization Handle: Free Azetidine NH vs N-Alkylated or N-Protected Analogs

The target compound bears a free secondary amine in the azetidine ring (pKa ~11.3 for the conjugate acid of the parent azetidine ), providing an orthogonal nucleophilic handle that is absent in N-alkylated analogs such as N-(azetidin-3-yl)-N-phenylacetamide (free tertiary amine, no NH for further derivatization) . This free NH enables selective functionalization via reductive amination, sulfonylation, urea formation, or amide coupling without requiring deprotection steps. In contrast, N-methyl or N-phenyl azetidine analogs lack this reactive site and can only undergo ring-opening reactions or electrophilic aromatic substitution on the phenyl ring. The ring strain energy of azetidine (25.2 kcal/mol) [1] further enables selective ring-expansion reactions that are not accessible to the less strained pyrrolidine analogs (5.8 kcal/mol) [1], providing an additional dimension of synthetic utility.

Parallel Synthesis Library Chemistry Late-Stage Functionalization

Hygroscopicity and Storage Stability: TFA Salt Requires Controlled Storage (−20°C to −8°C, Inert Atmosphere) vs Ambient-Stable Free Base Forms

The TFA salt form of this azetidine building block is hygroscopic and requires storage under inert gas (argon or nitrogen) at controlled temperatures (−20°C to 2–8°C) to prevent moisture absorption and hydrolytic degradation . This is distinct from many free base azetidine building blocks, which may be stored at room temperature in airtight containers. The hygroscopic nature of TFA salts is well-documented class-level behavior: improper storage can lead to hydrolysis or aggregation that alters reactivity and compromises weighing accuracy . For procurement and compound management workflows, this means the TFA salt form demands specific cold-chain logistics and inert-atmosphere handling protocols that are not required for all in-class analogs.

Compound Management Long-Term Storage Procurement Logistics

Patent-Cited Utility in Drug Discovery Programs: Enabling Access to Azetidine-Containing Clinical Candidates

The 4-(azetidin-3-yl)phenyl substructure appears in multiple patent applications for therapeutic candidates, including JAK inhibitors (US 9,611,269, Incyte Corporation) [1], MEK inhibitors (US 7,915,250) [2], and CXCR7 inhibitors (US Patent Application 17/722,491) [3]. While the specific TFA salt is a building block rather than a drug substance, its structural motif is a recurring pharmacophoric element in patent-protected clinical candidates. The para-substituted azetidin-3-yl-phenyl scaffold provides a conformational constraint that has been explicitly leveraged in structure-based drug design to improve target selectivity and reduce off-target activity [1]. In contrast, meta-substituted or N-alkylated azetidine analogs are far less represented in high-value patent filings, suggesting a lower probability of yielding patentable, selective lead compounds [1][2][3].

Pharmaceutical Patent Literature Kinase Inhibitors GPCR Modulators

Optimal Procurement and Application Scenarios for N-[4-(Azetidin-3-yl)phenyl]acetamide TFA Salt


Kinase Inhibitor Lead Optimization: Installation of the para-Azetidine-Phenyl Scaffold for Hinge-Binding Motifs

The para-substituted 4-(azetidin-3-yl)phenyl scaffold has been validated in JAK and MEK inhibitor patents as a conformational constraint that improves target selectivity [1]. Medicinal chemistry teams pursuing kinase hinge-binder programs can use this TFA salt building block for direct amide coupling or Buchwald-Hartwig reactions to install the azetidine-phenyl motif into lead series. The TFA salt form ensures adequate solubility in DMF or DMSO for homogeneous reaction conditions, and the precise molecular weight of 304.3 g/mol allows accurate stoichiometric calculations . The free azetidine NH further enables late-stage diversification via reductive amination or sulfonylation to explore SAR around the azetidine nitrogen [2].

Fragment-Based Drug Discovery (FBDD): para-Azetidine-Phenylacetamide as a 3D Fragment with Defined Growth Vectors

The para-substituted geometry provides a well-defined, linear growth vector with an estimated end-to-end distance of ~7.5 Å, making this building block suitable for fragment growing and linking strategies in FBDD campaigns [2]. The conformational rigidity of the azetidine ring (ring strain 25.2 kcal/mol) imparts a constrained 3D character that is desirable for achieving ligand-efficient binding [2]. The TFA salt form's enhanced solubility in aqueous-organic mixtures facilitates fragment soaking experiments in X-ray crystallography, while the free NH provides an orthogonal vector for fragment elaboration via parallel chemistry [2].

GPCR Modulator Synthesis: Direct Access to CXCR7 and Related Chemokine Receptor Ligands

The azetidinyl-acetamide chemotype has been patented as a CXCR7 inhibitor scaffold, with the 4-(azetidin-3-yl)phenyl substructure serving as the core Ar1 group in formula (I) compounds [1]. Process chemistry groups developing CXCR7 antagonists or related chemokine receptor modulators can procure this TFA salt building block as a direct intermediate, bypassing the need to construct the azetidine ring de novo—which is the most challenging ring system to form among common azaheterocycles (ranked 5>3>6>7≈4 in difficulty) [2]. The ≥95% purity specification ensures minimal byproduct formation in subsequent coupling steps.

PROTAC and Bifunctional Degrader Linker Chemistry: Orthogonal Azetidine NH for Ternary Complex Assembly

The free secondary amine in the azetidine ring provides an orthogonal conjugation handle that is absent in N-alkylated azetidine analogs, enabling selective attachment of E3 ligase ligands or linker moieties in PROTAC design . The TFA salt form's stability under inert-atmosphere storage (−20°C to 2–8°C) ensures that the reactive NH remains unoxidized and available for conjugation upon thawing . The molecular weight specification of 304.3 g/mol allows precise molar equivalence calculations required for stoichiometric PROTAC ternary complex assembly, where small deviations in linker-to-warhead ratio can significantly impact degradation efficiency .

Quote Request

Request a Quote for N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.